molecular formula C13H8BrF3OZn B14896719 2-(2',5'-DifluorobenZyloxy)-4-fluorophenylZinc bromide

2-(2',5'-DifluorobenZyloxy)-4-fluorophenylZinc bromide

Cat. No.: B14896719
M. Wt: 382.5 g/mol
InChI Key: CHQWZANBDMRXGT-UHFFFAOYSA-M
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Description

2-(2’,5’-Difluorobenzyloxy)-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as Negishi coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of fluorine atoms in the molecule enhances its reactivity and selectivity, making it a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2’,5’-Difluorobenzyloxy)-4-fluorophenylzinc bromide typically involves the reaction of 2-(2’,5’-Difluorobenzyloxy)-4-fluorophenyl bromide with zinc in the presence of a suitable activator, such as iodine or a Grignard reagent. The reaction is carried out in anhydrous THF to ensure the stability of the organozinc compound. The general reaction scheme is as follows:

2-(2’,5’-Difluorobenzyloxy)-4-fluorophenyl bromide+ZnTHF, activator2-(2’,5’-Difluorobenzyloxy)-4-fluorophenylzinc bromide\text{2-(2',5'-Difluorobenzyloxy)-4-fluorophenyl bromide} + \text{Zn} \xrightarrow{\text{THF, activator}} \text{2-(2',5'-Difluorobenzyloxy)-4-fluorophenylzinc bromide} 2-(2’,5’-Difluorobenzyloxy)-4-fluorophenyl bromide+ZnTHF, activator​2-(2’,5’-Difluorobenzyloxy)-4-fluorophenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of 2-(2’,5’-Difluorobenzyloxy)-4-fluorophenylzinc bromide involves large-scale batch or continuous flow processes. The use of continuous flow reactors allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. Additionally, the use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(2’,5’-Difluorobenzyloxy)-4-fluorophenylzinc bromide undergoes various types of reactions, including:

    Cross-coupling reactions: Particularly Negishi coupling, where it reacts with organic halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Substitution reactions: It can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Palladium catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

    Electrophiles: Such as alkyl halides, aryl halides, and acyl halides, which react with the organozinc compound in substitution reactions.

    Solvents: Anhydrous THF is commonly used to maintain the stability of the organozinc reagent.

Major Products Formed

The major products formed from reactions involving 2-(2’,5’-Difluorobenzyloxy)-4-fluorophenylzinc bromide include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

2-(2’,5’-Difluorobenzyloxy)-4-fluorophenylzinc bromide is used extensively in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used as a key reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: Employed in the modification of biomolecules, such as peptides and nucleotides, to study their structure and function.

    Medicine: Utilized in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Industry: Applied in the production of agrochemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2’,5’-Difluorobenzyloxy)-4-fluorophenylzinc bromide involves the formation of a reactive organozinc intermediate, which can undergo transmetalation with a palladium catalyst. This transmetalation step is crucial in cross-coupling reactions, where the organozinc compound transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond. The presence of fluorine atoms in the molecule enhances its reactivity by stabilizing the transition state and increasing the electrophilicity of the carbon-zinc bond.

Comparison with Similar Compounds

Similar Compounds

    2-(2’,5’-Difluorobenzyloxy)phenylmagnesium bromide: Another organometallic reagent used in similar cross-coupling reactions but with magnesium instead of zinc.

    2-(2’,5’-Difluorobenzyloxy)-4-fluorophenylboronic acid: Used in Suzuki coupling reactions, which also form carbon-carbon bonds but with different reaction conditions and catalysts.

Uniqueness

2-(2’,5’-Difluorobenzyloxy)-4-fluorophenylzinc bromide is unique due to its high reactivity and selectivity in cross-coupling reactions. The presence of multiple fluorine atoms enhances its stability and reactivity compared to similar compounds, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C13H8BrF3OZn

Molecular Weight

382.5 g/mol

IUPAC Name

bromozinc(1+);1,4-difluoro-2-[(3-fluorobenzene-6-id-1-yl)oxymethyl]benzene

InChI

InChI=1S/C13H8F3O.BrH.Zn/c14-10-2-1-3-12(7-10)17-8-9-6-11(15)4-5-13(9)16;;/h1-2,4-7H,8H2;1H;/q-1;;+2/p-1

InChI Key

CHQWZANBDMRXGT-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=[C-]1)OCC2=C(C=CC(=C2)F)F)F.[Zn+]Br

Origin of Product

United States

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